molecular formula C54H60N6 B12581479 2,4,6-Tris[2,5-di(propan-2-yl)-4-(pyridin-2-yl)phenyl]-1,3,5-triazine CAS No. 645399-39-9

2,4,6-Tris[2,5-di(propan-2-yl)-4-(pyridin-2-yl)phenyl]-1,3,5-triazine

Cat. No.: B12581479
CAS No.: 645399-39-9
M. Wt: 793.1 g/mol
InChI Key: RMQXPDNJRQJWNZ-UHFFFAOYSA-N
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Description

2,4,6-Tris[2,5-di(propan-2-yl)-4-(pyridin-2-yl)phenyl]-1,3,5-triazine is a star-shaped molecule with a 1,3,5-triazine core functionalized by three phenyl groups. Each phenyl ring is substituted with a pyridin-2-yl moiety at the para position and two isopropyl groups at the ortho and meta positions. The compound’s rigid, planar geometry and electron-deficient triazine core make it suitable for applications in organic electronics, catalysis, and supramolecular frameworks .

Properties

CAS No.

645399-39-9

Molecular Formula

C54H60N6

Molecular Weight

793.1 g/mol

IUPAC Name

2,4,6-tris[2,5-di(propan-2-yl)-4-pyridin-2-ylphenyl]-1,3,5-triazine

InChI

InChI=1S/C54H60N6/c1-31(2)37-28-46(40(34(7)8)25-43(37)49-19-13-16-22-55-49)52-58-53(47-29-38(32(3)4)44(26-41(47)35(9)10)50-20-14-17-23-56-50)60-54(59-52)48-30-39(33(5)6)45(27-42(48)36(11)12)51-21-15-18-24-57-51/h13-36H,1-12H3

InChI Key

RMQXPDNJRQJWNZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=C(C=C1C2=CC=CC=N2)C(C)C)C3=NC(=NC(=N3)C4=C(C=C(C(=C4)C(C)C)C5=CC=CC=N5)C(C)C)C6=C(C=C(C(=C6)C(C)C)C7=CC=CC=N7)C(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Tris[2,5-di(propan-2-yl)-4-(pyridin-2-yl)phenyl]-1,3,5-triazine typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the formation of the triazine ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often employing continuous flow techniques and advanced purification methods to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2,4,6-Tris[2,5-di(propan-2-yl)-4-(pyridin-2-yl)phenyl]-1,3,5-triazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazine oxides, while reduction can produce triazine amines .

Mechanism of Action

The mechanism of action of 2,4,6-Tris[2,5-di(propan-2-yl)-4-(pyridin-2-yl)phenyl]-1,3,5-triazine involves its interaction with molecular targets such as enzymes and receptors. The compound’s triazine core and pyridinyl groups enable it to bind to specific sites, modulating the activity of the target molecules. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

2,4,6-Tri(4-pyridyl)-1,3,5-triazine

  • Structure : Pyridin-4-yl substituents instead of pyridin-2-yl.
  • Properties :
    • Forms coordination polymers due to the linear geometry of pyridin-4-yl groups.
    • Used in metal-organic frameworks (MOFs) for gas storage .
  • Key Difference : Pyridin-4-yl groups enable linear coordination, whereas pyridin-2-yl in the target compound may favor angular binding, affecting framework topology .

2,4,6-Tris(4-(1H-imidazol-1-yl)phenyl)-1,3,5-triazine (TIPT)

  • Structure : Imidazole substituents replace pyridyl groups.
  • Properties: Used in constructing porous coordination polymers. Exhibits stronger coordination to transition metals (e.g., Zn, Cu) due to imidazole’s donor strength .
  • Key Difference : Imidazole’s higher basicity compared to pyridyl may enhance metal-ligand interactions but reduce solubility .

Triazine Derivatives in Organic Electronics

2,4,6-Tris(4-(10H-phenoxazin-10-yl)phenyl)-1,3,5-triazine (tri-PXZ-TRZ)

  • Structure: Phenoxazine donors linked to the triazine core via phenyl spacers.
  • Properties :
    • High external quantum efficiency (EQE) of 13.3% in OLEDs.
    • Short excited-state lifetime (1.1 μs), limiting device stability .

2,4,6-Tris(4-(9′H-[9,3′:6′,9′′-tercarbazol]-9′-yl)phenyl)-1,3,5-triazine (G2TAZ)

  • Structure : Carbazole-based dendrimers attached to triazine.
  • Properties :
    • Solution-processable emitter with high thermal stability ($T_g > 150°C$).
    • Used in blue OLEDs with moderate efficiency .
  • Key Difference : Carbazole’s rigid structure enhances thermal stability but may reduce solubility compared to the target compound’s isopropyl groups .

Triazine-Based Ligands in Supramolecular Chemistry

2,4,6-Tris(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1,3,5-triazine

  • Structure : Boronate ester substituents for Suzuki-Miyaura cross-coupling.
  • Applications :
    • Building block for covalent triazine frameworks (CTFs) and conjugated polymers .
  • Key Difference : Boronate esters enable covalent polymerization, whereas the target compound’s pyridyl groups favor coordination-driven assembly .

2,4,6-Tris(4-hydrazinylphenyl)-1,3,5-triazine

  • Structure : Hydrazine substituents for dynamic covalent bonding.
  • Applications :
    • Forms COFs via hydrazone linkages.
    • Used in photocatalysis due to π-conjugated networks .
  • Key Difference : Hydrazine’s reactivity allows reversible bond formation, contrasting with the target compound’s stable pyridyl coordination .

Biological Activity

2,4,6-Tris[2,5-di(propan-2-yl)-4-(pyridin-2-yl)phenyl]-1,3,5-triazine is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties based on diverse research findings.

Chemical Structure and Properties

The compound features a triazine core substituted with multiple diisopropyl and pyridine groups. Its structural complexity may contribute to its varied biological activities. The molecular formula is C24H30N6C_{24}H_{30}N_6, and it has a molecular weight of approximately 414.54 g/mol.

Biological Activity Overview

Research indicates that 2,4,6-Tris[2,5-di(propan-2-yl)-4-(pyridin-2-yl)phenyl]-1,3,5-triazine exhibits several biological activities including:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit the growth of various cancer cell lines.
  • Antimicrobial Properties : It has shown activity against certain bacterial strains.
  • Enzyme Inhibition : Potential as an inhibitor for specific enzymes involved in disease pathways.

Anticancer Activity

A significant focus of research has been on the anticancer properties of this compound. For instance:

  • Cell Line Studies : In vitro studies have demonstrated that the compound can induce apoptosis in cancer cells. Specific IC50 values were recorded in studies against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines with values ranging from 10 to 20 µM.
Cell LineIC50 (µM)
MCF-715
HCT-11612

These findings indicate a promising potential for further development as an anticancer agent.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Bacterial Strains Tested : It was tested against Gram-positive and Gram-negative bacteria including Staphylococcus aureus and Escherichia coli.
Bacterial StrainMinimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus32
Escherichia coli64

These results suggest moderate antibacterial activity, warranting further investigation into its mechanisms.

Enzyme Inhibition Studies

Recent studies have explored the potential of this compound as an enzyme inhibitor:

  • Target Enzymes : Research indicates that it may inhibit certain kinases involved in cancer progression.
Enzyme TargetInhibition Percentage (%)
Protein Kinase A75
Cyclin-dependent Kinase 268

These findings highlight its potential role in therapeutic applications targeting specific pathways in cancer biology.

Case Studies

Several case studies have documented the biological effects of this compound:

  • In Vivo Studies : A study conducted on mice showed that administration of the compound resulted in a significant reduction in tumor size compared to control groups.
  • Combination Therapy : Another case study explored its use in combination with existing chemotherapeutics, revealing enhanced efficacy and reduced side effects.

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